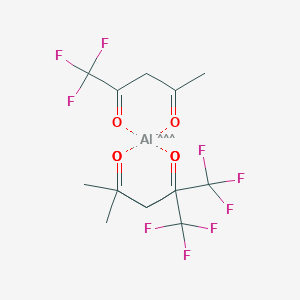

Aluminum,1,1-trifluoro-2,4-pentanedionato)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aluminum,1,1-trifluoro-2,4-pentanedionato): , also known as tris(1,1,1-trifluoro-2,4-pentanedionato)aluminum, is a coordination compound with the molecular formula C15H12AlF9O6. It is a complex formed by the coordination of aluminum with three 1,1,1-trifluoro-2,4-pentanedione ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aluminum,1,1-trifluoro-2,4-pentanedionato involves the reaction of aluminum salts with 1,1,1-trifluoro-2,4-pentanedione. The general procedure includes dissolving aluminum chloride in an appropriate solvent, such as ethanol, and then adding 1,1,1-trifluoro-2,4-pentanedione. The reaction mixture is stirred and heated under reflux conditions to facilitate the formation of the complex. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of Aluminum,1,1-trifluoro-2,4-pentanedionato follows similar principles but on a larger scale. The process involves the use of high-purity aluminum salts and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Aluminum,1,1-trifluoro-2,4-pentanedionato undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in ligand exchange reactions where the trifluoro-2,4-pentanedione ligands are replaced by other ligands.

Coordination Reactions: It can form complexes with other metal ions or organic molecules through coordination bonds.

Oxidation and Reduction Reactions: The aluminum center can undergo redox reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include other diketones or ligands that can displace the trifluoro-2,4-pentanedione ligands under mild conditions.

Coordination Reactions: These reactions often require solvents like ethanol or acetone and may involve heating to facilitate complex formation.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield new aluminum complexes with different ligands, while coordination reactions result in multi-metallic or multi-ligand complexes .

Scientific Research Applications

Chemistry: Aluminum,1,1-trifluoro-2,4-pentanedionato is widely used as a precursor in the synthesis of other aluminum complexes. It serves as a starting material for the preparation of catalysts and other coordination compounds .

Biology and Medicine: In biological research, this compound is used to study the interactions of aluminum with biological molecules.

Industry: In industrial applications, Aluminum,1,1-trifluoro-2,4-pentanedionato is used in the production of advanced materials, such as coatings and polymers. Its stability and reactivity make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of Aluminum,1,1-trifluoro-2,4-pentanedionato involves the coordination of the aluminum center with the trifluoro-2,4-pentanedione ligands. This coordination stabilizes the aluminum ion and enhances its reactivity. The compound can interact with other molecules through its aluminum center, facilitating various chemical reactions. The electron-withdrawing effect of the trifluoro groups also plays a role in modulating the reactivity of the compound .

Comparison with Similar Compounds

Aluminum acetylacetonate: Similar to Aluminum,1,1-trifluoro-2,4-pentanedionato but with acetylacetonate ligands instead of trifluoro-2,4-pentanedione.

Cobalt tris(1,1,1-trifluoro-2,4-pentanedionato): A cobalt complex with similar ligands, used in different applications.

Uniqueness: Aluminum,1,1-trifluoro-2,4-pentanedionato is unique due to the presence of trifluoro groups, which enhance its stability and reactivity compared to other aluminum complexes. The electron-withdrawing effect of the trifluoro groups makes this compound more reactive in certain chemical reactions, providing distinct advantages in various applications .

Properties

InChI |

InChI=1S/3C5H5F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H2,1H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQLSXYCYWOAAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15AlF9O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14354-59-7 |

Source

|

| Record name | NSC177685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-[1-(3-methylbutoxy)propoxy]butane](/img/structure/B89192.png)

![(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B89195.png)

![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)